2H-tetrazole-5-carbaldehyde
Description
Significance of the Tetrazole Moiety in Modern Chemical Research
The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, is a prominent pharmacophore in medicinal chemistry. researchgate.netbohrium.com Its importance stems from its ability to act as a non-classical bioisostere of the carboxylic acid group. bohrium.comrug.nl This substitution can lead to improved metabolic stability, enhanced lipophilicity, and better bioavailability of drug candidates. rug.nl The tetrazole moiety's planar structure and its capacity for delocalizing negative charge contribute to its effective interaction with biological receptors. bohrium.com Consequently, tetrazole derivatives have found applications in a wide array of therapeutic areas, including antihypertensive, antiviral, and anticancer agents. rug.nl Beyond pharmaceuticals, the high nitrogen content of tetrazoles also renders them useful in materials science, particularly in the development of energetic materials and gas-generating agents. mdpi.com
Overview of Aldehyde Functionality within Heterocyclic Systems
Aldehydes are a cornerstone of organic synthesis, prized for their reactivity and the diverse array of transformations they can undergo. When appended to a heterocyclic ring, the aldehyde group's reactivity is often modulated by the electronic nature of the heterocycle. Heterocyclic aldehydes serve as crucial intermediates in the construction of more complex molecular architectures. chemrestech.com They readily participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, including condensations, Wittig reactions, and multicomponent reactions. This versatility allows for the facile introduction of diverse substituents and the elaboration of the heterocyclic core into a vast chemical space, which is of paramount importance in drug discovery and materials science. chemrestech.comchemrestech.com
Unique Structural and Electronic Features of 2H-Tetrazole-5-Carbaldehyde
The juxtaposition of the tetrazole ring and the carbaldehyde group in this compound gives rise to a unique set of structural and electronic properties. A key feature of 5-substituted tetrazoles is the existence of annular tautomerism between the 1H and 2H forms. mdpi.commdpi.com
The position of this equilibrium is influenced by several factors, including the nature of the substituent at the 5-position, the solvent, and the physical state. mdpi.comsci-hub.se Generally, the 2H-tautomer is considered more stable in the gas phase, while the 1H-tautomer often predominates in polar solvents. mdpi.comsci-hub.se The electron-withdrawing nature of the aldehyde group at the C5 position is expected to influence the electronic distribution within the tetrazole ring and the acidity of the N-H proton. Theoretical studies on 5-substituted tetrazoles have shown that the nature of the substituent affects the geometry and aromaticity of the ring. researchgate.net The aldehyde group, being a strong electron-withdrawing group, can impact the reactivity of the tetrazole ring and the aldehyde itself. Furthermore, the compound's stability is a notable consideration, with reports suggesting that tetrazole-5-carbaldehydes can be poorly accessible and exhibit low stability.
Research Landscape and Emerging Trends for this compound
Recent research has highlighted the growing utility of tetrazole aldehydes as versatile building blocks in organic synthesis, particularly in the realm of multicomponent reactions (MCRs). beilstein-journals.org The development of novel synthetic routes, such as the Passerini three-component reaction, has made diversely protected tetrazole aldehydes more accessible. beilstein-journals.org This has, in turn, facilitated their use in constructing complex, drug-like molecules that would be challenging to synthesize via traditional methods. beilstein-journals.org The ability to incorporate the tetrazole moiety into various scaffolds through MCRs is a significant advancement for generating compound libraries for high-throughput screening in drug discovery programs. beilstein-journals.org The application of this compound and its derivatives as intermediates in the synthesis of targeted therapeutic agents, such as inhibitors of specific enzymes, is an area of active investigation.
| Property | Value | Source |
| Molecular Formula | C2H2N4O | nih.gov |
| Molecular Weight | 98.06 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
| Synonyms | 1H-tetrazole-5-carbaldehyde, 5-formyltetrazole | nih.gov |
| CAS Number | 65041-17-0 | nih.gov |
Interactive Data Table: Spectroscopic Data of a Substituted Analog
The following table presents NMR data for 1-benzyl-1H-tetrazole-5-carbaldehyde, a closely related derivative, which provides insight into the expected spectral features.
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Reference |
| 1H | 10.25 | s | rug.nl | |
| 1H | 7.42 - 7.32 | m | rug.nl | |
| 1H | 5.87 | s | rug.nl | |
| 13C | 179.5 | rug.nl | ||
| 13C | 148.7 | rug.nl | ||
| 13C | 132.9 | rug.nl | ||
| 13C | 129.3 | rug.nl | ||
| 13C | 129.1 | rug.nl | ||
| 13C | 129.0 | rug.nl | ||
| 13C | 128.6 | rug.nl | ||
| 13C | 52.7 | rug.nl |
Structure
3D Structure
Properties
IUPAC Name |
2H-tetrazole-5-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2N4O/c7-1-2-3-5-6-4-2/h1H,(H,3,4,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRBWZIEAHEEEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=NNN=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Design for 2h Tetrazole 5 Carbaldehyde and Its Analogs
Classical and Modified Cycloaddition Approaches for Tetrazole Ring Formation
The cornerstone of tetrazole synthesis lies in cycloaddition reactions, which efficiently assemble the characteristic four-nitrogen ring system. These methods have been refined over the years to improve yields, safety, and substrate scope.
Advancements in [3+2] Cycloaddition Protocols from Nitrile Precursors
The [3+2] cycloaddition of nitriles with azides is the most fundamental and widely employed method for the synthesis of 5-substituted tetrazoles. This reaction, often referred to as the Huisgen cycloaddition, involves the reaction of an organic nitrile with an azide (B81097), typically sodium azide, to form the tetrazole ring.
Recent advancements have focused on overcoming the limitations of traditional methods, such as harsh reaction conditions, the use of hazardous reagents like hydrazoic acid, and long reaction times. A significant development has been the use of catalysts to promote the cycloaddition. For instance, various Lewis acids have been shown to activate the nitrile group, facilitating the nucleophilic attack of the azide ion.
Modern protocols often employ milder and more efficient conditions. The choice of solvent can also play a critical role in the reaction's success, with polar aprotic solvents like DMF and DMSO often being favored. The reaction scope is broad, accommodating a variety of aromatic and aliphatic nitriles.
A notable advancement involves the silver-catalyzed [3+2] cycloaddition of α-diazocarbonyl compounds with arenediazonium salts, which directly yields functionalized 2,5-disubstituted tetrazoles. thieme.de This method is particularly relevant for the synthesis of precursors to 2H-tetrazole-5-carbaldehyde, as it introduces a carbonyl group at the 5-position.
| Precursors | Catalyst/Conditions | Product | Reference |
| α-Diazocarbonyl compounds and arenediazonium salts | Silver catalyst | 2-Aryl-5-acyl-2H-tetrazoles | thieme.de |
Regioselective Synthesis of 2H-Tetrazoles versus 1H-Tetrazoles
A significant challenge in the synthesis of disubstituted tetrazoles is controlling the regioselectivity to favor the formation of the 2,5-isomer (2H-tetrazole) over the 1,5-isomer (1H-tetrazole). The substitution pattern of the tetrazole ring can have a profound impact on its biological activity and physicochemical properties. In solution, the 1H tautomer is generally the predominant form for 5-substituted tetrazoles, while in the gas phase, the 2H-tautomer is more stable. nih.gov
Several strategies have been developed to achieve high regioselectivity for the 2H-isomer. One approach involves the N-arylation or N-alkylation of a pre-formed 5-substituted tetrazole. For example, copper-catalyzed cross-coupling reactions of 5-substituted-1H-tetrazoles with boronic acids have been shown to be highly regioselective for the N2-position, affording 2,5-disubstituted tetrazoles in good yields. researchgate.netrsc.org The use of diaryliodonium salts also provides a metal-free pathway for the regioselective N2-arylation of 5-substituted-1H-tetrazoles. organic-chemistry.org
Another effective method is the C−N coupling reaction of N-tosylhydrazones with tetrazoles, which proceeds with high regioselectivity to yield 2,5-disubstituted-2H-tetrazoles as the major product. researchgate.net This catalyst-free approach offers mild reaction conditions and accommodates a wide range of substrates. researchgate.net
A one-pot synthesis involving the reaction of aryldiazonium salts with amidines, followed by oxidative ring closure with iodine/potassium iodide, also provides 2,5-disubstituted tetrazoles with good yields and mild reaction conditions. organic-chemistry.org Furthermore, a regioselective cycloaddition of arenediazonium salts with trimethylsilyldiazomethane (B103560), catalyzed by a silver salt, has been reported for the synthesis of 2-aryltetrazoles. nih.gov
| Reactants | Catalyst/Reagents | Product | Key Feature | Reference |
| 5-Substituted-1H-tetrazole and boronic acid | Copper complex | 2,5-Disubstituted tetrazole | High N2-regioselectivity | researchgate.net |
| 5-Substituted-1H-tetrazole and N-tosylhydrazone | Base (thermic activation) | 2,5-Disubstituted-2H-tetrazole | Catalyst-free, high regioselectivity | researchgate.net |
| Aryldiazonium salt and amidine | I2/KI | 2,5-Disubstituted tetrazole | One-pot synthesis, mild conditions | organic-chemistry.org |
| Arenediazonium salt and trimethylsilyldiazomethane | Silver trifluoroacetate | 2-Aryltetrazole | Regioselective cycloaddition | nih.gov |
Formaldehyde (B43269) and Related Carbonylation Strategies for Carbaldehyde Introduction
The direct introduction of a carbaldehyde group at the C5 position of a pre-formed 2H-tetrazole ring is challenging. A more common and effective strategy involves the synthesis of a 2-substituted-5-hydroxymethyl-2H-tetrazole precursor, followed by its oxidation to the corresponding aldehyde.
A novel approach for the synthesis of 1-substituted tetrazole-5-carbaldehydes utilizes a Passerini-tetrazole reaction. beilstein-journals.org This multicomponent reaction employs cost-efficient and readily available paraformaldehyde. beilstein-journals.org The resulting α-hydroxymethyltetrazole can then be oxidized to the target carbaldehyde. While this method has been demonstrated for the 1-isomer, the principle is applicable to the synthesis of this compound, provided a regioselective synthesis of the 2-substituted-5-hydroxymethyl-2H-tetrazole precursor can be achieved.
The Swern oxidation is a well-established and mild method for the oxidation of primary alcohols to aldehydes and has been successfully applied to the synthesis of 1-substituted tetrazole-5-carbaldehydes from their corresponding 5-hydroxymethyl precursors. beilstein-journals.org This method is known for its tolerance of a wide range of functional groups, making it a suitable choice for complex tetrazole derivatives.
Catalytic Methodologies in this compound Synthesis
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased efficiency, selectivity, and sustainability. In the context of this compound synthesis, catalytic methods are crucial for both the regioselective formation of the tetrazole ring and potentially for the introduction of the carbaldehyde functionality.
Development of Heterogeneous Catalytic Systems
Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, recyclability, and often enhanced stability. In tetrazole synthesis, a variety of heterogeneous catalytic systems have been explored to facilitate the [3+2] cycloaddition of nitriles and azides.
Copper-based heterogeneous catalysts have shown particular promise. For example, Cu2O has been used as a catalyst for the aerobic oxidative direct cross-coupling of N-H free tetrazoles with boronic acids, leading to 2,5-disubstituted tetrazoles. rsc.org This method is notable for its use of environmentally benign oxygen as the oxidant and the absence of other additives. rsc.org
Nanomaterial-Catalyzed Synthesis Approaches
The application of nanomaterials as catalysts has revolutionized the field of organic synthesis, offering high catalytic activity and selectivity due to their large surface area-to-volume ratio and unique electronic properties. amerigoscientific.com A wide range of nanocatalysts have been developed for the synthesis of tetrazole derivatives. nih.govtaylorfrancis.com
Magnetic nanoparticles have gained significant attention as catalyst supports due to their facile separation from the reaction medium using an external magnet. nih.gov For instance, Fe3O4-based nanoparticles functionalized with organic ligands or metal complexes have demonstrated excellent catalytic performance in the synthesis of 5-substituted tetrazoles. amerigoscientific.com
Copper oxide nanoparticles supported on zinc oxide (CuO/ZnO) have been reported as efficient and recyclable catalysts for the regioselective synthesis of 1,2,3-triazoles, a related class of azoles, highlighting the potential of such systems for regioselective tetrazole synthesis as well. researchgate.net Carbon-based nanomaterials, such as multi-walled carbon nanotubes, have also been employed as supports for copper catalysts in the synthesis of 1-substituted and 5-substituted-1H-tetrazoles. amerigoscientific.com
| Catalyst Type | Support/Core | Application | Key Advantages | Reference |
| Copper(II) | Multi-walled carbon nanotubes | Synthesis of 1- and 5-substituted-1H-tetrazoles | High yields, recyclability | amerigoscientific.com |
| Fe3O4@tryptophan@Ni | Magnetic nanoparticles | Synthesis of 5-substituted tetrazoles | Easy separation, recyclability | amerigoscientific.com |
| Cu2O | - | Aerobic oxidative coupling of tetrazoles and boronic acids | Green oxidant (O2), additive-free | rsc.org |
| Fe3O4@SiO2-APTES-TFA | Magnetic nanoparticles | Synthesis of 5-substituted-1H-tetrazoles | Good yields, recyclability | nih.gov |
Organocatalytic Advancements in Tetrazole-Aldehyde Formation
The application of organocatalysis in the synthesis of tetrazole derivatives, including those with aldehyde functionalities, represents a significant advancement toward milder and more selective reaction conditions. While direct organocatalytic routes to this compound are an emerging area, related transformations highlight the potential of this approach. Organocatalysts, which are small organic molecules, offer an alternative to metal-based catalysts, often providing high enantioselectivity and avoiding toxic heavy metal contamination.
One notable development is the use of an in situ generated organocatalyst, 5-azido-1-methyl-3,4-dihydro-2H-pyrrolium azide, for the formation of tetrazoles. organic-chemistry.org This catalyst, derived from N-methyl-2-pyrrolidone (NMP), sodium azide, and trimethylsilyl (B98337) chloride, effectively accelerates the cycloaddition of sodium azide with organic nitriles under neutral conditions, a key step in forming the tetrazole ring. organic-chemistry.org This method demonstrates how organocatalysis can activate nitrile substrates, paving the way for its application in the synthesis of functionalized tetrazoles like tetrazole-aldehydes.
Furthermore, organocatalysis has been successfully employed in the asymmetric synthesis of complex tetrazole-containing molecules. For instance, a two-step organocatalytic synthesis has been developed to produce diversely functionalized tricyclic tetrazoles with high enantioselectivities (81–99% ee). rsc.orgnih.gov This process involves an intramolecular 1,3-dipolar cycloaddition as the key step, showcasing the power of organocatalysis in controlling stereochemistry in complex heterocyclic systems. rsc.orgnih.gov In another example, chiral 2-(tetrazol-5-yl)-2H-azirines have been synthesized via an asymmetric Neber reaction, utilizing novel thiourea (B124793) organocatalysts to achieve excellent enantioselectivities. researchgate.net These examples, while not directly yielding this compound, establish the utility of organocatalysis in synthesizing chiral and structurally diverse tetrazole scaffolds, which could be precursors to tetrazole-aldehydes.
Multicomponent Reaction (MCR) Strategies for Diversified this compound Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, have become a cornerstone for the efficient construction of complex molecules like diversified this compound scaffolds. nih.gov These reactions are prized for their high atom economy, procedural simplicity, and ability to rapidly generate molecular diversity. nih.govbeilstein-journals.org The Passerini and Ugi reactions are prominent MCRs that have been adapted for tetrazole synthesis. nih.govbeilstein-journals.org
A novel and powerful strategy involves using diversely protected tetrazole aldehydes as key building blocks in MCRs. beilstein-journals.orgbeilstein-archives.org This approach facilitates the direct incorporation of the tetrazole-aldehyde moiety into a variety of complex, drug-like molecules. beilstein-journals.orgbeilstein-archives.org The initial tetrazole-aldehyde building blocks can be synthesized via a Passerini three-component reaction (PT-3CR) followed by an oxidation step. beilstein-journals.org These stable building blocks can then be employed in subsequent Passerini and Ugi reactions to generate extensive libraries of functionalized tetrazole derivatives. beilstein-journals.orgrug.nl
The versatility of this building block approach is demonstrated by the wide range of substrates tolerated in these MCRs. For the Passerini reaction, various aliphatic and aromatic acids are well-tolerated, leading to moderate to good yields of the corresponding tetrazole products. beilstein-journals.org Similarly, both aliphatic and aromatic substituents on the tetrazole aldehyde component react smoothly. beilstein-journals.org The Ugi reaction also proves successful, generating diverse molecules with both mono- and di-tetrazole scaffolds. beilstein-journals.org
| Reactant Type | Substrate Examples | Observed Yields | Notes |
|---|---|---|---|
| Tetrazole-Aldehyde | Aliphatic and Aromatic Substituted | Moderate to Excellent (58-83%) | Both types of substituents are well-tolerated on the tetrazole ring. |
| Isocyanide | Benzyl, Phenylethyl, tert-Octyl, tert-Butyl | Moderate to Good | Lower yields observed with β-cyanoethyl isocyanide. |
| Acid Component | Aliphatic, Aromatic, Heterocyclic Acids | Moderate to Good | Good substrate tolerance was achieved for the acid component. |
This MCR-based strategy significantly outperforms older, lengthy synthetic routes that often involve hazardous chemicals like diisobutylaluminium hydride (DIBAL-H) and carcinogens such as p-nitrosodimethylaniline. beilstein-journals.org
Green Chemistry Principles and Sustainable Synthetic Routes Development
The synthesis of this compound and its analogs is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. eurekaselect.combohrium.com These principles include preventing waste, maximizing atom economy, using less hazardous chemical syntheses, and employing safer solvents. yale.edugctlc.org
Key aspects of green chemistry applied to tetrazole synthesis include:
Safer Reagents: Traditional methods often relied on highly toxic and explosive reagents like hydrazoic acid (HN₃) or aluminum azide. nih.gov Modern protocols often substitute these with safer alternatives like trimethylsilyl azide (TMSN₃). nih.govnih.gov
Catalysis: The shift from stoichiometric reagents to catalytic ones is a core green chemistry principle. yale.edugctlc.org The use of recyclable nanocatalysts, such as those based on magnetic nanoparticles, allows for easy separation and reuse, minimizing catalyst waste. rsc.org Some MCRs for tetrazole synthesis have been developed to be catalyst-free, further enhancing their green profile. nih.gov
Benign Solvents: Efforts are ongoing to replace hazardous organic solvents with more environmentally friendly options. Water is an ideal green solvent, and several one-pot tandem reactions for preparing tetrazoles directly from aldehydes have been successfully conducted in aqueous media. acs.org A sonication-assisted Passerini tetrazole reaction has been developed using a methanol (B129727):water solvent system, which also avoids the need for a catalyst. nih.gov
Energy Efficiency: The development of reactions that proceed under mild conditions, such as at room temperature and ambient pressure, reduces energy consumption. yale.edu Many MCRs for tetrazole synthesis can be performed under such conditions. beilstein-journals.org
| Green Chemistry Principle | Application in Tetrazole Synthesis | Reference Example |
|---|---|---|
| Atom Economy | Use of Multicomponent Reactions (e.g., Ugi, Passerini) to incorporate most atoms from reactants into the final product. nih.gov | Passerini-tetrazole reaction for synthesizing tetrazole building blocks. beilstein-journals.org |
| Less Hazardous Synthesis | Replacing explosive hydrazoic acid with the safer trimethylsilyl azide (TMSN₃). nih.gov | PT-3CR using TMS-azide. nih.gov |
| Safer Solvents | Utilizing aqueous media or water-methanol mixtures instead of hazardous organic solvents. nih.govacs.org | Sonication-assisted PT-3CR in methanol:water. nih.gov |
| Catalysis | Employing efficient, recyclable nanocatalysts or developing catalyst-free reaction conditions. nih.govrsc.org | Use of magnetic nanocatalysts for easy recovery and reuse. rsc.org |
| Waste Prevention | One-pot syntheses reduce the need for purification of intermediates, thus minimizing waste. eurekaselect.combohrium.com | One-pot three-component synthesis of 5-substituted 1H-tetrazoles from aldehydes. researchgate.net |
By embracing these green principles, the synthesis of this compound and related compounds can be made more sustainable, economical, and environmentally responsible. beilstein-journals.org
Mechanistic and Reactivity Studies of 2h Tetrazole 5 Carbaldehyde
Investigations into Electrophilic and Nucleophilic Transformations at the Carbaldehyde Group
The carbaldehyde group attached to the tetrazole ring is a primary site for various chemical reactions. Its carbon atom is electrophilic due to the polarization of the C=O bond, making it susceptible to attack by nucleophiles. This reactivity is central to many derivatization strategies.
Key transformations at the carbaldehyde group include:
Oxidation: The aldehyde can be readily oxidized to the corresponding 2H-tetrazole-5-carboxylic acid using standard oxidizing agents such as potassium permanganate (B83412) or chromium trioxide .
Reduction: Conversely, the aldehyde can be reduced to a primary alcohol, 5-hydroxymethyltetrazole, using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride .
Nucleophilic Addition: The carbonyl carbon is a target for a wide array of nucleophiles. This forms the basis for the synthesis of imines, oximes, and hydrazones, as detailed in section 3.4.1. Furthermore, 1-substituted tetrazole-5-carbaldehydes have been successfully employed as the oxo component in multicomponent reactions like the Passerini reaction, demonstrating their utility in constructing complex molecules with high skeletal diversity beilstein-journals.org. In these reactions, the tetrazole aldehyde reacts with isocyanides and carboxylic acids to yield α-acyloxy carboxamides, showcasing the electrophilic nature of the carbaldehyde.
The table below summarizes the principal transformations at the carbaldehyde group.
| Reaction Type | Reagent(s) | Product Functional Group |
| Oxidation | KMnO₄, CrO₃ | Carboxylic Acid |
| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol |
| Passerini Reaction | Isocyanide, Carboxylic Acid | α-Acyloxy Carboxamide |
Cycloaddition Reactions and Their Synthetic Utility
The most significant cycloaddition reaction related to 2H-tetrazole-5-carbaldehyde is the one used for its synthesis: the [3+2] cycloaddition (or Huisgen cycloaddition) between a nitrile and an azide (B81097) nih.govresearchgate.net. This reaction is the most common and versatile method for forming the tetrazole ring system nih.gov. In the context of this compound, the precursor would be glyoxylonitrile (the nitrile of glyoxylic acid) or a protected equivalent, which would react with an azide source like sodium azide or hydrazoic acid nih.gov.
The mechanism is generally considered a concerted [3+2] cycloaddition . The synthetic utility of this reaction is immense, as it allows for the construction of the tetrazole core from readily available starting materials. Electron-withdrawing groups on the nitrile can accelerate the reaction by lowering the energy of the LUMO, facilitating the interaction with the azide's HOMO nih.gov.
Furthermore, a regioselective [3+2] cycloaddition between arenediazonium salts and trimethylsilyldiazomethane (B103560) has been reported for the synthesis of 2-aryl-5-trimethylsilyltetrazoles, which are versatile intermediates that can be converted to other 2,5-disubstituted tetrazoles nih.gov. This highlights the power of cycloaddition strategies in creating diverse tetrazole structures.
Derivatization Chemistry of this compound
The carbaldehyde functionality is a versatile handle for introducing a wide range of other chemical groups, significantly expanding the molecular diversity accessible from this starting material.
The reaction of this compound with primary amines, hydroxylamine, or hydrazines provides a straightforward route to imines, oximes, and hydrazones, respectively. These reactions are classic examples of nucleophilic addition to a carbonyl group, followed by an elimination (dehydration) step chemistrysteps.comlibretexts.org.
The general mechanism involves:
Nucleophilic Attack: The nitrogen atom of the amine derivative attacks the electrophilic carbonyl carbon of the aldehyde libretexts.orglumenlearning.com.
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate known as a carbinolamine libretexts.orglibretexts.org.
Protonation of Hydroxyl: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water) libretexts.orglumenlearning.com.
Elimination of Water: The lone pair of electrons on the nitrogen facilitates the elimination of a water molecule, forming a C=N double bond and yielding a protonated imine (an iminium ion) libretexts.org.
Deprotonation: A base (such as water) removes the proton from the nitrogen to give the final neutral imine, oxime, or hydrazone product libretexts.orglumenlearning.com.
The reaction is typically catalyzed by a mild acid, with the optimal rate often observed around pH 4-5 lumenlearning.commasterorganicchemistry.com. This pH is a compromise: sufficient acid is needed to protonate the hydroxyl group for elimination, but not so much that it protonates the amine nucleophile, rendering it unreactive lumenlearning.com.
The table below outlines the reactants and corresponding products for these derivatization reactions.
| Reactant | Product Type | General Structure of Product |
| Primary Amine (R-NH₂) | Imine (Schiff Base) | 5-(R-N=CH)-2H-tetrazole |
| Hydroxylamine (NH₂OH) | Oxime | 5-(HON=CH)-2H-tetrazole |
| Hydrazine (H₂N-NH₂) | Hydrazone | 5-(H₂N-N=CH)-2H-tetrazole |
Oxidative and Reductive Transformations of the Aldehyde Functionality
The aldehyde group at the 5-position of the 2H-tetrazole ring is susceptible to both oxidation and reduction, providing a pathway to other important functionalized tetrazoles, namely carboxylic acids and alcohols. These transformations are crucial for the derivatization of the tetrazole scaffold in various synthetic applications.
Oxidative Transformations:
The formyl group of this compound can be readily oxidized to the corresponding carboxylic acid, 2H-tetrazole-5-carboxylic acid. This conversion is typically achieved using common oxidizing agents. Research has shown that reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are effective for this transformation. The reaction generally proceeds under acidic or neutral conditions to yield the carboxylic acid, which is a key synthon for further modifications, such as esterification or amidation.
Reductive Transformations:
Conversely, the aldehyde functionality can be reduced to a primary alcohol, yielding (2H-tetrazol-5-yl)methanol. This transformation is accomplished using standard reducing agents. Mild hydride reagents like sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol (B129727) or ethanol) are commonly employed for this purpose. More potent reducing agents, such as lithium aluminum hydride (LiAlH₄), are also effective. The resulting hydroxymethyl tetrazoles are valuable intermediates, which can be used in further synthetic steps, for instance, as precursors for the re-synthesis of the aldehyde via controlled oxidation (e.g., Swern oxidation).
The table below summarizes the typical reagents and products for these transformations.
| Transformation | Reagent | Solvent/Conditions | Product |
|---|---|---|---|
| Oxidation | Potassium permanganate (KMnO₄) | Acidic or neutral | 2H-Tetrazole-5-carboxylic acid |
| Oxidation | Chromium trioxide (CrO₃) | Acidic | 2H-Tetrazole-5-carboxylic acid |
| Reduction | Sodium borohydride (NaBH₄) | Methanol or Ethanol | (2H-tetrazol-5-yl)methanol |
| Reduction | Lithium aluminum hydride (LiAlH₄) | Ethereal solvent (e.g., THF, Et₂O) | (2H-tetrazol-5-yl)methanol |
Halogenation and Nitration Studies
The introduction of halogen atoms or nitro groups to the tetrazole ring can significantly alter its chemical properties and biological activity. While studies specifically detailing the halogenation and nitration of this compound are not extensively documented, the reactivity of the tetrazole ring in related compounds provides insight into potential synthetic routes.
Halogenation:
The tetrazole ring is generally resistant to electrophilic halogenation due to its electron-deficient nature. However, halogenated tetrazoles can be synthesized through various methods. For instance, the synthesis of 2-halo-2-(1H-tetrazol-5-yl)-2H-azirines involves the use of N-halosuccinimides (NCS or NBS) in the presence of azidotrimethylsilane (B126382) on phosphorus ylides bearing a tetrazole substituent, which generates haloazidoalkene precursors. mdpi.comscispace.com Another route involves the diazotization of an amino-tetrazole followed by a Sandmeyer-type reaction. For example, 5-aminotetrazole (B145819) can be converted to 5-halotetrazoles. It is important to note that the aldehyde group in this compound could be sensitive to the conditions used for ring halogenation.
Nitration:
Nitration of the tetrazole ring is a known process for creating high-energy materials. Typically, this involves strong nitrating agents, such as a mixture of nitric acid and sulfuric acid. For example, 5-nitro-2H-tetrazole can be prepared from 5-aminotetrazole via diazotization and subsequent reaction with a nitrite (B80452) source. researchgate.net Further derivatization, such as the reaction of 5-nitrotetrazole with formaldehyde (B43269) and then nitric acid, can yield compounds like 5-nitro-2-nitratomethyl-1,2,3,4-tetrazole. mdpi.org Direct nitration of the this compound ring would likely be challenging and could lead to oxidation of the aldehyde group or other side reactions under the harsh acidic conditions.
The table below lists potential reagents that have been used for the halogenation and nitration of tetrazole scaffolds.
| Transformation | Reagent/Method | Typical Substrate | Potential Product from this compound |
|---|---|---|---|
| Halogenation (Chloro) | N-Chlorosuccinimide (NCS) | Tetrazolyl phosphorus ylides | 2-Chloro-2H-tetrazole-5-carbaldehyde |
| Halogenation (Bromo) | N-Bromosuccinimide (NBS) | Tetrazolyl phosphorus ylides | 2-Bromo-2H-tetrazole-5-carbaldehyde |
| Halogenation | Sandmeyer Reaction (e.g., CuCl/HCl) | 5-Amino-2H-tetrazole derivative | 5-Chloro-2H-tetrazole-5-carbaldehyde (from corresponding amine) |
| Nitration | Nitric Acid/Sulfuric Acid | Tetrazole precursors | 5-Nitro-2H-tetrazole-5-carbaldehyde |
| Nitration | Diazotization followed by Nitrite | 5-Amino-2H-tetrazole derivative | 5-Nitro-2H-tetrazole-5-carbaldehyde (from corresponding amine) |
Tautomerism and Regioisomeric Control in 2H-Tetrazole Systems
Tautomerism:
5-Substituted tetrazoles, including this compound, inherently exhibit prototropic tautomerism. nih.gov The proton on the tetrazole ring can reside on either the N1 or N2 nitrogen atom, leading to an equilibrium between the 1H- and 2H-tautomeric forms. researchgate.netacs.org
1H-tetrazole-5-carbaldehyde
This compound
These two forms are distinct isomers with different physicochemical properties. nih.gov In the solid state, one tautomer usually predominates, while in solution, a dynamic equilibrium exists. The position of this equilibrium is influenced by factors such as the nature of the substituent at the C5 position, the solvent polarity, temperature, and pH. Spectroscopic studies indicate that for many 5-substituted tetrazoles in solution, the 1H tautomer is the predominant form. nih.gov However, computational studies have suggested that in the gas phase, the 2H-tautomer may be more stable. nih.gov The existence of these tautomers is a critical consideration in their synthesis, reactivity, and biological applications, as they may interact differently with biological targets.
Regioisomeric Control:
When 5-substituted tetrazoles are alkylated or arylated, two possible regioisomers can be formed: the N1-substituted and the N2-substituted products. Achieving control over this regioselectivity is a significant challenge in tetrazole chemistry. The synthesis of 2H-tetrazole derivatives, such as this compound, requires methods that favor substitution at the N2 position.
Several strategies have been developed to achieve regioisomeric control:
Catalysis: Copper-catalyzed N-arylation of 5-substituted tetrazoles with arylboronic acids has been shown to be a highly regioselective method for the synthesis of 2,5-disubstituted tetrazoles. organic-chemistry.org
Reagent Choice: The use of specific reagents can direct the substitution. For example, diaryliodonium salts have been employed for a metal-free, regioselective N2-arylation of 5-substituted-1H-tetrazoles. organic-chemistry.org
Reaction Conditions: The choice of base, solvent, and temperature can influence the ratio of N1 to N2 isomers. For instance, the alkylation of 5-substituted tetrazoles with tosylhydrazones has been shown to be regioselective, favoring the 2,5-disubstituted products. researchgate.net
These methods are crucial for the unambiguous synthesis of specific regioisomers of functionalized tetrazoles, which is essential for systematic structure-activity relationship studies in fields like medicinal chemistry.
Advanced Spectroscopic and Structural Characterization in Research of 2h Tetrazole 5 Carbaldehyde Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 2H-tetrazole-5-carbaldehyde derivatives. ¹H and ¹³C NMR provide critical information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the precise assignment of the molecular skeleton.
For the parent compound, this compound, the key NMR signals are highly characteristic. The aldehyde proton (CHO) typically appears as a singlet in the downfield region of the ¹H NMR spectrum, often around δ 10.51 ppm in DMSO-d₆, due to the deshielding effect of the carbonyl group and the adjacent electron-withdrawing tetrazole ring. The corresponding carbonyl carbon exhibits a resonance in the ¹³C NMR spectrum around δ 172.1 ppm.
In derivatives, the chemical shifts of the tetrazole ring protons and carbons, as well as those of the substituents, provide a wealth of structural data. For instance, in 5-phenyl-1H-tetrazole, the tetrazole NH proton can be observed as a broad signal at approximately δ 17.45 ppm in DMSO-d₆, while the phenyl protons appear between δ 7.54 and 7.99 ppm. rsc.org The tetrazole carbon (C5) in this derivative resonates at δ 155.93 ppm. rsc.org The position of substituents on the tetrazole ring significantly influences the chemical shifts, aiding in the differentiation between isomers.
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to resolve overlapping signals and confirm connectivity between protons and carbons, which is especially crucial for complex derivatives or when dealing with potential tautomeric forms. Furthermore, ¹⁵N NMR spectroscopy offers direct insight into the electronic structure of the nitrogen-rich tetrazole ring, with chemical shifts being highly sensitive to substitution and tautomerism. researchgate.netresearchgate.net Theoretical calculations of chemical shifts, often using the Gauge-Independent Atomic Orbital (GIAO) method, are frequently used in conjunction with experimental data to confirm assignments. rsc.orgpnrjournal.com
Interactive Table: Selected NMR Data for this compound and its Derivatives
| Compound | Solvent | Nucleus | Chemical Shift (δ, ppm) | Assignment |
| This compound | DMSO-d₆ | ¹H | 10.51 (s) | Aldehyde H |
| This compound | DMSO-d₆ | ¹³C | 172.1 | Carbonyl C |
| 5-Phenyl-1H-tetrazole | DMSO-d₆ | ¹H | 17.45 (br) | NH |
| 7.99 (d), 7.54 (t) | Phenyl H | |||
| ¹³C | 155.93 | Tetrazole C5 | ||
| 131.84, 129.78, 127.33, 124.63 | Phenyl C | |||
| 5-(p-Tolyl)-1H-tetrazole | DMSO-d₆ | ¹H | 16.67 (br) | NH |
| 7.85 (d), 7.34 (d) | Phenyl H | |||
| 2.32 (s) | Methyl H | |||
| ¹³C | 155.58 | Tetrazole C5 | ||
| 141.75, 130.47, 127.42, 121.90 | Phenyl C | |||
| 21.55 | Methyl C | |||
| 5-(Benzylthio)-1H-tetrazole | CDCl₃ | ¹H | 13.40-11.50 (s) | NH |
| 7.49-7.35 (m) | Phenyl H | |||
| 4.58 (s) | CH₂ |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Fingerprinting
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and providing a unique molecular fingerprint for this compound and its derivatives.
The IR spectrum of a tetrazole derivative is characterized by several key absorption bands. The aldehyde group in this compound would show a strong C=O stretching vibration, typically in the range of 1700-1740 cm⁻¹. The tetrazole ring itself gives rise to a series of characteristic vibrations. These include C=N and N=N stretching modes, which are often observed in the 1694-1400 cm⁻¹ region, and ring breathing or deformation modes between 1200 cm⁻¹ and 900 cm⁻¹. pnrjournal.comrsc.org The N-H stretching vibration in 1H-tetrazoles appears as a broad band, typically above 3000 cm⁻¹, while C-H stretching from aromatic substituents is also found in this region.
Raman spectroscopy provides complementary information. While IR spectroscopy is more sensitive to polar functional groups, Raman is particularly effective for analyzing symmetric vibrations and non-polar bonds, such as the C=C bonds in aromatic substituents. The combination of IR and Raman spectra allows for a more complete assignment of the vibrational modes of the molecule. uc.ptacs.org For the parent tetrazole, theoretical calculations (e.g., at the B3LYP/6-31G* level) have been used to assign the vibrational spectra of the 1H and 2H tautomers, showing distinct differences that can aid in identifying the predominant form in a given state. uc.pt
Interactive Table: Characteristic IR Absorption Frequencies for Tetrazole Derivatives (cm⁻¹)
| Compound | C-H (Aromatic) | C=N / N=N (Ring) | C=C (Aromatic) | Other Key Bands |
| 1-Phenyl-1H-tetrazole | 3126 | 1694 | 1597, 1498 | - |
| 5-(4-Chlorophenyl)-1H-tetrazole | 2696 | 1650 | - | 1349, 1083, 822 |
| 5-(p-Tolyl)-1H-tetrazole | 2917 | 1866, 1609 | - | 1159, 985, 818 |
| Ethyl 2-azido-3-(1-benzyl-1H-tetrazol-5-yl)-3-chloropropenoate | - | - | - | 2119 (Azide N₃), 1723 (C=O Ester) |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Elucidation
Mass spectrometry (MS) is essential for determining the molecular weight of this compound derivatives and for elucidating their structure through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confirmation of the elemental composition of the parent molecule and its fragments. researchgate.net The exact mass of this compound is 98.02286070 Da. nih.gov
The fragmentation of tetrazole derivatives is highly characteristic and depends on the ionization method used, such as Electron Ionization (EI) or Electrospray Ionization (ESI). Under ESI-MS conditions, 5-substituted tetrazoles exhibit distinct fragmentation pathways in positive and negative ion modes. lifesciencesite.com
Positive Ion Mode ([M+H]⁺): The protonated tetrazole ring tends to be unstable, often undergoing ring-opening followed by the characteristic neutral loss of hydrazoic acid (HN₃, 43 Da). lifesciencesite.com
Negative Ion Mode ([M-H]⁻): The deprotonated tetrazole ring typically fragments via the elimination of a molecule of nitrogen (N₂, 28 Da). lifesciencesite.com
Under EI conditions, the primary fragmentation process for many 1,5-disubstituted tetrazoles is also the elimination of N₂. nih.gov The subsequent fragmentation of the resulting ions provides further structural information about the substituents attached to the tetrazole core. The analysis of these pathways is crucial for distinguishing between isomers and confirming the identity of newly synthesized compounds.
Interactive Table: Key Mass Spectrometry Data for Tetrazole Compounds
| Compound/Fragment | Formula | Ionization Mode | Observed m/z | Fragmentation |
| This compound | C₂H₂N₄O | - | 98.02286 (Exact Mass) | Molecular Ion |
| 5-Substituted Tetrazole | R-CN₄H | ESI (+) | [M+H]⁺ | Loss of HN₃ |
| 5-Substituted Tetrazole | R-CN₄H | ESI (-) | [M-H]⁻ | Loss of N₂ |
| 5-Amino-2-methyl-2H-tetrazole | C₂H₅N₅ | EI | 99 | Molecular Ion |
| 71 | [M-N₂]⁺ | |||
| 43 | [M-N₂-HCN]⁺ |
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography provides the definitive, three-dimensional structure of molecules in the solid state, offering precise data on bond lengths, bond angles, and intermolecular interactions. For this compound derivatives, this technique is invaluable for confirming the connectivity and stereochemistry, identifying the specific tautomer present in the crystal, and analyzing packing arrangements.
Crystal structure analyses of tetrazole derivatives reveal the importance of various non-covalent interactions in determining the solid-state architecture. nih.gov Hydrogen bonding is a dominant feature, particularly in N-unsubstituted tetrazoles, where N-H···N interactions between adjacent molecules often lead to the formation of chains or more complex networks. nih.gov The nitrogen atoms of the tetrazole ring are effective hydrogen bond acceptors. acs.org
Interactive Table: Crystallographic Data for a Representative Tetrazole Derivative
| Parameter | Value |
| Compound | 5-Nitro-2-(nitryloxymethyl)-2H-tetrazole |
| Crystal System | Orthorhombic |
| Space Group | Pna2(1) |
| a (Å) | 21.21 |
| b (Å) | 5.281 |
| c (Å) | 6.246 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.805 |
Computational and Theoretical Chemistry of 2h Tetrazole 5 Carbaldehyde Systems
Density Functional Theory (DFT) Studies of Electronic Structure and Energetics
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and energetics of molecules. DFT studies on tetrazole derivatives provide insights into the distribution of electrons and the stability of the molecule. Key parameters calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. nih.gov
Molecular Electrostatic Potential (MEP) and Reactivity Descriptors
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites. The MEP displays regions of positive and negative electrostatic potential, corresponding to areas susceptible to nucleophilic and electrophilic attack, respectively.
For 5-substituted tetrazoles, the MEP shows a region of negative potential around the nitrogen atoms of the tetrazole ring, indicating their nucleophilic character and ability to participate in hydrogen bonding. nih.govresearchgate.net The tetrazole moiety is known to be a bioisostere of the carboxylic acid group, and this similarity is reflected in their comparable MEPs. nih.govresearchgate.net In 2H-tetrazole-5-carbaldehyde, the oxygen atom of the carbaldehyde group would also present a region of high negative electrostatic potential, making it a likely site for electrophilic attack and hydrogen bond acceptance. Conversely, the hydrogen atom of the aldehyde group and the N-H proton of the tetrazole ring would exhibit positive electrostatic potential, marking them as sites for nucleophilic attack.
Analysis of Global and Local Reactivity Indices
Local reactivity descriptors, such as the Fukui function, pinpoint the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. For substituted tetrazoles, these calculations can identify which of the four ring nitrogen atoms is most susceptible to electrophilic attack or alkylation. The presence of the electron-withdrawing carbaldehyde group at the C5 position is anticipated to influence the local reactivity of the tetrazole ring nitrogens.
Conformational Analysis and Tautomeric Stability Investigations
Tautomerism is a key feature of N-unsubstituted tetrazoles. 5-substituted tetrazoles can exist in two primary tautomeric forms: the 1H- and 2H-tautomers. researchgate.net Computational studies have shown that in the gas phase, the 2H-tautomer of tetrazole is generally more stable. nih.gov However, in solution, the 1H-tautomer is often the predominant form. nih.gov
High-level ab initio calculations on the parent tetrazole have determined the relative energies of its tautomers with high precision. nih.gov For 5-substituted tetrazoles, the electronic nature of the substituent plays a significant role in the relative stability of the tautomers. iosrjournals.org The carbaldehyde group, being electron-withdrawing, is expected to influence the tautomeric equilibrium of this compound. Computational analysis of the Gibbs free energies of the different tautomers is essential to predict their relative populations under various conditions.
Intermolecular Interactions and Crystal Packing Studies
The study of intermolecular interactions is crucial for understanding the solid-state properties of a compound, including its crystal structure and packing. In tetrazole derivatives, hydrogen bonding and π-stacking are significant intermolecular forces. nih.gov
The N-H proton and the nitrogen atoms of the tetrazole ring are capable of forming strong hydrogen bonds, which often dictate the supramolecular assembly in the crystal lattice. nih.gov The carbaldehyde group in this compound can also participate in hydrogen bonding, with the carbonyl oxygen acting as a hydrogen bond acceptor. Analysis of the Cambridge Structural Database (CSD) for related tetrazole structures reveals common hydrogen bonding motifs. nih.gov Furthermore, π-π stacking interactions between the aromatic tetrazole rings can contribute to the stability of the crystal packing. nih.gov Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular contacts in the crystalline state.
Quantum Chemical Parameters Correlation with Experimental Observations
A primary goal of computational chemistry is to correlate calculated quantum chemical parameters with experimentally observed properties. For instance, calculated vibrational frequencies from DFT can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the computational model and aid in the assignment of spectral bands.
Similarly, calculated NMR chemical shifts can be correlated with experimental spectra to confirm the structure and tautomeric form of the molecule in solution. For energetic materials based on tetrazoles, computed densities and heats of formation are used to predict detonation properties, which can then be compared with experimental measurements. nih.gov While specific experimental data for this compound is scarce, the theoretical framework established for other tetrazoles provides a reliable basis for interpreting any future experimental findings.
Advanced Research Applications of 2h Tetrazole 5 Carbaldehyde and Its Derivatives
As Versatile Building Blocks and Synthons in Complex Organic Synthesis
2H-tetrazole-5-carbaldehyde and its N-substituted derivatives have emerged as highly valuable and versatile building blocks in modern organic synthesis. The presence of both the tetrazole ring and the aldehyde group allows for a wide range of chemical transformations, making it a powerful synthon for the creation of complex, multi-functionalized molecules, particularly those with pharmaceutical potential. scispace.com
The aldehyde functionality can undergo typical reactions such as oxidation to form the corresponding 2H-tetrazole-5-carboxylic acid or reduction to yield 2H-tetrazole-5-methanol. The tetrazole ring itself can participate in nucleophilic substitution reactions. rsc.org This dual reactivity is instrumental in its application.
A significant area of application is in multicomponent reactions (MCRs), which are efficient processes where three or more reactants combine in a single step to form a product that incorporates portions of all the reactants. purdue.edu Tetrazole aldehydes have been successfully employed in well-known MCRs, including the Passerini and Ugi reactions. researchgate.netrsc.org
Passerini Reaction: In this three-component reaction, a tetrazole aldehyde can react with an isocyanide and a carboxylic acid to generate α-acyloxy-carboxamide derivatives bearing a tetrazole moiety. researchgate.net
Ugi Reaction: This four-component reaction involves the combination of a tetrazole aldehyde, an amine, an isocyanide, and a carboxylic acid to produce diverse peptide-like structures containing the tetrazole scaffold. researchgate.net
The ability to use these tetrazole aldehydes in MCRs provides a streamlined and efficient pathway to generate large libraries of complex, "drug-like" molecules. scispace.compurdue.edu This approach is a valuable alternative to traditional multi-step syntheses that often involve hazardous reagents and lengthy procedures. researchgate.netrsc.org The resulting scaffolds are of high interest in medicinal chemistry, where the tetrazole group is often used as a bioisostere for the carboxylic acid group, enhancing metabolic stability and other pharmacokinetic properties. scispace.com
Coordination Chemistry and Ligand Design for Metal Complexes
The nitrogen-rich tetrazole ring is an excellent ligand for coordinating with metal ions, a property that has been extensively explored in the field of coordination chemistry. researchgate.net Derivatives of this compound, such as the corresponding carboxylic acids or other functionalized forms, serve as versatile ligands for constructing sophisticated metal-organic complexes with diverse structures and functions. wikipedia.org
Bifunctional ligands derived from tetrazoles, such as tetrazole-carboxylates, are particularly effective in building multidimensional coordination networks. researchgate.netwikipedia.org These ligands can bridge multiple metal centers using both the nitrogen atoms of the tetrazole ring and the oxygen atoms of the carboxylate group, leading to the formation of one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) metal-organic frameworks (MOFs). wikipedia.orgrsc.org
Metal complexes incorporating tetrazole-based ligands have demonstrated significant potential in catalysis. The electronic properties and coordination modes of the tetrazole moiety can be fine-tuned to influence the reactivity and selectivity of the metal center. acs.org
In homogeneous catalysis , soluble metal complexes with tetrazole-derived ligands have been shown to be active catalysts. For instance, cobalt(II) and nickel(II) complexes featuring a bifunctional tetrazole-carboxylate ligand have been successfully used to catalyze the oxidation of 2,6-di-tert-butylphenol. purdue.eduresearchgate.net The catalytic activity in these systems is highly dependent on the coordination environment of the metal centers. purdue.edu
In heterogeneous catalysis , these complexes can be anchored to solid supports, combining the high activity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems. acs.org A notable example is a palladium complex supported on a tetrazole-functionalized polymer, which served as an efficient and reusable catalyst for the Suzuki cross-coupling reaction at room temperature. acs.org This catalyst facilitated the coupling of various aryl bromides with aryl boronic acids in high yields and could be recovered by simple filtration and reused multiple times with only a slight decrease in activity. acs.org Nanomaterial-based catalysts functionalized with tetrazoles are also being explored for their high efficiency in promoting organic transformations, such as the synthesis of other tetrazole derivatives. at.ua
High-Nitrogen Energetic Materials Research
The high nitrogen content (over 80% by weight in the parent ring) and large positive enthalpy of formation of the tetrazole ring make its derivatives prime candidates for the development of high-nitrogen energetic materials. wikipedia.orgresearchgate.net These materials are sought after as potential replacements for traditional explosives and propellants, offering advantages such as the generation of environmentally benign N₂ gas upon decomposition. wikipedia.org Derivatives of this compound can be converted into various energetic compounds through the introduction of explosophoric groups like nitro (-NO₂), nitramino (-NHNO₂), or azido (B1232118) (-N₃) groups. researchgate.netresearchgate.net
The performance of an energetic material is primarily defined by its detonation velocity (D) and detonation pressure (P). Research on tetrazole-based energetic materials focuses on synthesizing compounds that can match or exceed the performance of conventional explosives like TNT and RDX. researchgate.netat.ua
The introduction of energetic functional groups to the tetrazole core is a key strategy to enhance detonation properties. researchgate.net For example, the synthesis of pyrazole-tetrazole hybrids functionalized with nitro and nitramino groups has yielded compounds with outstanding detonation properties, comparable to RDX. rsc.org The performance of these materials is often calculated using specialized software like EXPLO5, based on their calculated heats of formation and experimental densities. purdue.edursc.org Strategic molecular design, such as creating isomeric structures that promote strong intermolecular interactions like hydrogen bonding and π–π stacking, can lead to higher crystal densities, which in turn enhances detonation performance. rsc.org
The table below presents a selection of calculated detonation properties for various advanced tetrazole-based energetic compounds, illustrating the performance levels achievable with this class of materials.
| Compound Class/Name | Density (g·cm⁻³) | Detonation Velocity (D, m·s⁻¹) | Detonation Pressure (P, GPa) | Reference |
|---|---|---|---|---|
| Hydrazinium salt of a tetrazine derivative | - | 8,232 | 23.6 | researchgate.net |
| Trinitroethyl-substituted tetrazole (Compound 5) | - | 8,771 | 35.7 | at.ua |
| Trinitroethyl-substituted tetrazole (Compound 12) | - | 8,734 | 35.7 | at.ua |
| Multi-nitro aryl-tetrazole (Compound 20) | 1.77 | 9,004 | 34.9 | at.ua |
| Nitramine-pyrazole-tetrazole (H₃NANP-5T) | - | 8,846 | 33.2 | rsc.org |
| Energetic salt of H₃NANP-5T (Compound 13) | - | 9,414 | 34.5 | rsc.org |
| Nitropyrazole-triazole derivative (DNPAT) | - | 8,889 | - | rsc.org |
| Nitropyrazole-triazole derivative (Compound 4) | - | >9,090 | >37.0 | rsc.org |
The thermal stability of an energetic material is a critical parameter that determines its safety, storage, and handling characteristics. The thermal decomposition of tetrazole-based compounds is typically studied using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). rsc.orgacs.orgacs.org These methods provide key data, including the onset decomposition temperature (T_dec), which indicates the threshold for thermal instability.
DSC analysis reveals the temperatures at which exothermic decomposition occurs, while TGA tracks the mass loss of the sample as it is heated. acs.org For many tetrazole derivatives, decomposition is a multi-stage process. nih.gov For example, studies on 5-aminotetrazole (B145819) have shown two primary decomposition routes: one yielding hydrazoic acid (HN₃) and cyanamide (B42294) (NH₂CN), and another producing nitrogen gas (N₂) and methyl azide (B81097) (CH₃N₃). researchgate.net The decomposition pathway and the resulting products can be influenced by factors such as the heating rate and the specific substituents on the tetrazole ring. researchgate.netacs.org
Research aims to develop materials with high thermal stability, often indicated by a decomposition temperature above 200°C, to ensure they are safe for practical applications. rsc.org For instance, a dioxime derivative of tetrazole was found to have a high decomposition temperature of 281°C, and its dihydroxylammonium salt was even more stable, decomposing at 285°C. rsc.org
The following table summarizes the thermal decomposition temperatures for several tetrazole-based energetic compounds, as determined by DSC or TGA.
| Compound/Derivative | Decomposition Temp. (T_dec, °C) | Analysis Method | Reference |
|---|---|---|---|
| 1,2-di(1H-tetrazol-5-yl)ethane-1,2-dione dioxime (2) | 281 (onset) / 289 (peak) | DSC | rsc.org |
| Dihydroxylammonium salt (3) | 285 (onset) / 286 (peak) | DSC | rsc.org |
| Diammonium salt (4) | 291 (onset) / 300 (peak) | DSC | rsc.org |
| Compound 5 (from same study) | 238 (onset) / 240 (peak) | DSC | rsc.org |
| Nitropyrazole-triazole derivative (DNPAT) | 314 | DSC | rsc.org |
| 4,4′-Azobis-1,2,4-triazole (ATRZ) | 282 (onset at 5 °C/min) | DSC | acs.org |
Bioisosteric Scaffold Research in Medicinal Chemistry Contexts
The tetrazole ring, particularly the 5-substituted 1H-tetrazole, is a well-established non-classical bioisostere for the carboxylic acid group in medicinal chemistry. openaccessjournals.comdrughunter.com This structural substitution is a key strategy in drug design aimed at enhancing a molecule's pharmacological profile. drughunter.comresearchgate.net The rationale behind this replacement lies in the similar acidic properties of the tetrazole ring (pKa ~4.5–4.9) and carboxylic acids (pKa ~4.2–4.5), which allows the tetrazole moiety to mimic the interactions of a carboxyl group with biological targets. drughunter.com However, the tetrazole offers advantages such as increased lipophilicity and metabolic stability, as it is resistant to many biological transformations that affect carboxylic acids. drughunter.comresearchgate.nettandfonline.com The use of this compound and its derivatives as foundational building blocks provides a versatile platform for developing novel therapeutic agents by incorporating this "privileged scaffold" into complex molecular architectures. beilstein-journals.orgnih.gov
Design and Synthesis of Novel Pharmacologically Relevant Scaffolds
The aldehyde functionality of this compound serves as a versatile chemical handle for the synthesis of diverse, drug-like molecules. beilstein-journals.orgrug.nl A modern and efficient approach involves using protected tetrazole aldehydes as building blocks in multicomponent reactions (MCRs), such as the Ugi and Passerini reactions. beilstein-journals.orgnih.govrug.nl This strategy represents a significant advancement over traditional methods, which often involve the late-stage introduction of the tetrazole ring from nitrile precursors. beilstein-journals.orgnih.gov
The synthesis of these crucial building blocks can be achieved through a multi-step process. First, a Passerini-tetrazole reaction is employed to produce hydroxymethyl precursors. beilstein-journals.orgrug.nl Subsequently, these alcohol-containing intermediates are oxidized, for instance via Swern oxidation, to yield the stable 1-substituted tetrazole-5-carbaldehyde building blocks. beilstein-journals.orgnih.gov These aldehydes can then be integrated into various MCRs to rapidly generate libraries of complex molecules with high structural diversity, including both mono- and di-tetrazole scaffolds. beilstein-journals.orgnih.gov This building block approach facilitates the exploration of new chemical space and the development of novel compounds with potential applications as anticancer, antibacterial, antiviral, and antihypertensive agents, among others. nih.gov
| Reaction Type | Starting Materials | Resulting Scaffold | Key Advantages | Reference |
|---|---|---|---|---|
| Passerini Reaction | Tetrazole Aldehyde, Isocyanide, Carboxylic Acid | α-Acyloxycarboxamide Tetrazoles | High atom economy, rapid access to complex structures. | beilstein-journals.orgnih.gov |
| Ugi Reaction | Tetrazole Aldehyde, Isocyanide, Amine, Carboxylic Acid | α-Acylaminoamido Tetrazoles | Generates high molecular diversity from simple inputs. | beilstein-journals.orgnih.gov |
| Kröhnke Reaction | 5-Chloromethyltetrazole, p-Nitrosodimethylaniline | 1-Substituted Tetrazole-5-carbaldehyde | A historical route to the aldehyde building block. | beilstein-journals.orgnih.gov |
| Condensation Reactions | Tetrazole Aldehyde, Amines/Hydrazines | Schiff Bases, Hydrazones | Versatile for creating precursors to other heterocyclic systems. | umsida.ac.idresearchgate.net |
Molecular Docking and Receptor Interaction Studies
Molecular docking is a computational technique extensively used to predict the binding orientation and affinity of a ligand (such as a tetrazole derivative) within the active site of a target protein. umsida.ac.idresearchgate.net These in silico studies are crucial for understanding the structure-activity relationships (SAR) of newly synthesized compounds and for rationally designing more potent molecules. nih.gov For tetrazole-based compounds, docking studies help elucidate how the tetrazole ring and its substituents interact with specific amino acid residues of a receptor or enzyme. umsida.ac.idajgreenchem.com
The tetrazole moiety is capable of engaging in a variety of noncovalent interactions that are critical for biological activity. tandfonline.comresearchgate.net As a bioisostere of a carboxylic acid, it can act as a hydrogen bond donor (via the N-H) and acceptor (via the nitrogen lone pairs), and its anionic form can form salt bridges with positively charged residues like arginine or lysine. nih.govnih.govacs.org It can also function as an effective metal chelator, interacting with metal ions in the active sites of metalloenzymes. nih.govacs.org
Docking studies have been applied to various tetrazole derivatives to explore their potential as therapeutic agents. For instance, studies have investigated the interactions of tetrazole compounds with microbial enzymes like the sterol 14-alpha demethylase from Candida albicans and proteins from E. coli. umsida.ac.idtandfonline.comcumhuriyet.edu.tr Other research has focused on their binding to the urease enzyme and angiotensin II receptors, providing insights into their potential as anti-ulcer and antihypertensive drugs, respectively. nih.gov These computational analyses reveal key binding modes, such as hydrogen bonding with histidine residues or hydrophobic interactions with alanine (B10760859) residues, guiding the optimization of lead compounds. nih.gov
| Tetrazole Derivative Class | Protein Target | Therapeutic Area | Key Interactions Observed | Reference |
|---|---|---|---|---|
| Valsartan Ester Derivatives | Angiotensin II Receptor | Antihypertensive | Salt bridges, hydrogen bonds, hydrophobic interactions. | nih.gov |
| Valsartan Ester Derivatives | Urease | Anti-ulcer | Salt bridges with ARG338, hydrogen bonds with HIS322 and HIS274, coordination with Ni ions. | nih.gov |
| Tetrazole-S-alkyl-piperazine Derivatives | Sterol 14-alpha Demethylase (CYP51) | Antifungal | Interactions with the heme group in the active site. | tandfonline.comcumhuriyet.edu.tr |
| Schiff Base-derived Tetrazoles | E. coli Proteins | Antibacterial | Hydrogen bonding and other interactions with active site residues. | umsida.ac.id |
| Azo-derived Tetrazoles | Cancer-related Proteins | Anticancer | Binding within the active site, indicating inhibitory potential. | researchgate.net |
Materials Science Research Beyond Energetic Materials
While the high nitrogen content of tetrazoles makes them suitable for energetic materials, their unique chemical properties are also being exploited in other areas of materials science. nih.govnih.gov The tetrazole ring's stability, electron-withdrawing nature, and ability to participate in various chemical reactions make it a valuable component in the design of advanced functional materials. mdpi.com
Development of Advanced Polymers and Coatings
The tetrazole moiety is being incorporated into polymer chains to create materials with novel properties. One innovative application is the use of light-driven tetrazole chemistry to stabilize polymeric nano-objects. rsc.org In this approach, triblock copolymers are synthesized via polymerization-induced self-assembly (PISA). rsc.org These copolymers contain a central block functionalized with a UV-light reactive diaryl tetrazole. The PISA process allows the copolymers to self-assemble into various morphologies, such as nanospheres, worms, or vesicles. rsc.org
Subsequent exposure to UV light triggers a nitrile imine carboxylic acid ligation (NICAL), which crosslinks the polymer chains and stabilizes the self-assembled nanostructures. rsc.org This method provides a powerful tool for creating stable, structured nanomaterials without the need for additional reagents. rsc.org Furthermore, tetrazoles have been used in Passerini Multicomponent Reactions to create self-reporting, photosensitive polymers, highlighting their utility in developing smart materials. acs.org
Corrosion Inhibition Mechanisms and Performance Studies
Tetrazole derivatives have demonstrated significant efficacy as corrosion inhibitors for various metals and alloys, including aluminum and copper, particularly in acidic media. nih.goviaea.orgnih.govresearchgate.net Their protective action stems from their ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive environment. iaea.orgresearchgate.net The mechanism of adsorption is typically a combination of physical adsorption (physisorption) and chemical adsorption (chemisorption). iaea.orgresearchgate.net
The nitrogen atoms of the tetrazole ring, with their available lone-pair electrons, are crucial for the adsorption process, as they can coordinate with vacant d-orbitals of the metal atoms. nih.gov This leads to the formation of a stable, protective film. Theoretical investigations using Density Functional Theory (DFT) have been instrumental in elucidating these mechanisms. nih.govnih.govacs.org DFT calculations can determine parameters such as the energy of the highest occupied molecular orbital (EHOMO) and lowest unoccupied molecular orbital (ELUMO), the energy gap (Egap), and adsorption energy (ΔE). nih.govnih.govacs.org These studies have shown that the inhibition efficiency is strongly influenced by the molecular structure of the tetrazole derivative, including the tautomeric form (2H-isomers are often more effective) and the nature of the substituents on the ring. nih.govnih.govacs.org Electron-donating groups generally enhance the inhibition performance by increasing the electron density on the tetrazole ring, which promotes stronger adsorption onto the metal surface. nih.govnih.gov
| Inhibitor | Metal | Corrosive Medium | Key Finding | Reference |
|---|---|---|---|---|
| 1-phenyl-1H-tetrazole-5-thiol | Aluminum | 1.0 M HCl | Showed the highest inhibition efficiency among the tested derivatives, acting as a cathodic-type inhibitor. | iaea.orgresearchgate.net |
| 1-phenyl-1H-tetrazole | Aluminum | 1.0 M HCl | Effective inhibitor, with performance dependent on the substituent group. | iaea.orgresearchgate.net |
| Substituted 2H-tetrazoles | Copper (111) | Acidic (Theoretical) | 2H-isomers with electron-donating groups (e.g., -OH) showed stronger adsorption and better predicted inhibition. | nih.govnih.govacs.org |
| 1H-tetrazol-5-amine | Aluminum | 1.0 M HCl | Demonstrated corrosion inhibition, though less effective than the phenyl-substituted thiol derivative. | iaea.orgresearchgate.net |
Supramolecular Assemblies and Self-Assembled Systems Utilizing Tetrazole Moieties
Supramolecular chemistry involves the design and synthesis of complex, functional structures held together by noncovalent interactions. The tetrazole ring is an excellent building block for creating such assemblies due to its ability to participate in a wide range of intermolecular forces, including hydrogen bonding, metal coordination, and π-π stacking interactions. nih.govresearchgate.netrsc.org
Researchers have synthesized polyfunctional organotin tetrazoles that self-assemble into new supramolecular architectures. rsc.org For example, phenylene-bridged bis(organostannyltetrazoles) have been shown to form two- or three-dimensional supramolecular arrays in the solid state. rsc.org The specific architecture of these assemblies is directed by the nature of the organic groups (e.g., ethyl, butyl) attached to the tin atoms, which control the packing and intermolecular interactions. rsc.org The tetrazole ring coordinates to the tin centers, typically through the N2 position, linking the molecular units into extended networks. rsc.org
The principle of self-assembly driven by tetrazole moieties is also evident in the formation of polymeric nanomaterials. As discussed previously, triblock copolymers containing tetrazole functionalities can be synthesized to self-assemble into ordered structures like spheres and vesicles through the PISA technique. rsc.org This process relies on the balance of forces between the different polymer blocks and the solvent to drive the formation of well-defined nano-objects. The subsequent covalent capture of these assemblies using light-driven tetrazole chemistry demonstrates a powerful combination of supramolecular self-assembly and polymer chemistry to create robust, functional materials. rsc.org
Future Directions and Emerging Research Avenues for 2h Tetrazole 5 Carbaldehyde
Development of More Efficient and Sustainable Synthetic Methodologies
Historically, the synthesis of 1-substituted tetrazole-5-carbaldehydes has been hampered by lengthy procedures and the use of hazardous reagents. beilstein-journals.org For instance, early methods involved dangerous chemicals such as sodium azide (B81097), DIBAL-H, and carbon tetrachloride. beilstein-journals.org Another approach, the Kröhnke reaction, required the use of the carcinogen p-nitrosodimethylaniline. beilstein-journals.org Similarly, the Passerini reaction for synthesizing 5-hydroxymethyltetrazoles, a precursor to the aldehyde, was characterized by low yields, long reaction times, and the use of hazardous aluminum azide. beilstein-journals.org
In response to these challenges, a significant future direction lies in the development of more efficient and sustainable synthetic methodologies. A notable advancement in this area is a novel approach utilizing a Passerini three-component reaction (PT-3CR). beilstein-journals.org This method has been lauded for its economic viability, sustainability, generalizability, and simplicity, offering a more environmentally friendly and efficient route to these valuable building blocks. beilstein-journals.org
Another promising avenue is the adoption of flow chemistry . Continuous flow processing offers a safer and more effective means of synthesizing tetrazoles, particularly when dealing with potentially hazardous reagents like azides. core.ac.ukmit.edu The small reaction volumes and absence of a reactor headspace inherent to flow systems minimize risks. core.ac.ukmagritek.com This technology also allows for reactions to be conducted at elevated temperatures, which can lead to high yields, near-equimolar reactant ratios, and shorter reaction times. mit.edu
The principles of green chemistry are also expected to play a pivotal role in shaping future synthetic strategies. This includes the use of greener solvents, catalysts, and reaction conditions to minimize the environmental impact of 2H-tetrazole-5-carbaldehyde production.
| Previous Synthetic Approaches | Drawbacks | Emerging Sustainable Methodologies | Advantages |
| Kröhnke reaction | Use of carcinogenic p-nitrosodimethylaniline | Passerini three-component reaction (PT-3CR) | Economic, sustainable, generalizable, simple |
| Passerini reaction (for precursor) | Low yields, long reaction times, hazardous aluminum azide | Flow chemistry | Enhanced safety, high yields, short reaction times |
| Methods using NaN3, DIBAL-H, CCl4 | Use of hazardous chemicals | Green chemistry principles | Reduced environmental impact |
Exploration of Novel Reactivity Pathways and Transformations
The aldehyde functionality of this compound is a gateway to a vast landscape of chemical transformations, and future research will undoubtedly focus on exploring novel reactivity pathways. Beyond standard aldehyde chemistry, such as oxidation to carboxylic acids and reduction to alcohols, more intricate and innovative transformations are being investigated.
One particularly exciting area is the use of photochemistry . UV-light can be employed to convert tetrazoles into other important heterocyclic structures like pyrazolines through a reagent-free "photo-click" strategy. thieme-connect.com This process involves the in situ generation of nitrile imine dipoles, which are then trapped by various dipolarophiles. thieme-connect.commdpi.com The application of photochemical flow chemistry to these reactions not only enhances safety but also allows for scalable production, making it an attractive strategy for industrial applications. thieme-connect.comthieme.de
The aldehyde group can also serve as a versatile handle for the synthesis of more complex molecules. For instance, it can be used in E-selective olefination reactions with alkyl tetrazolyl sulfones. lifechemicals.com This opens up possibilities for creating intricate molecular architectures with potential applications in medicinal and materials chemistry.
| Reactivity Pathway | Description | Potential Applications |
| Photochemical Transformation | UV-light induced conversion of tetrazoles to pyrazolines via in situ generation of nitrile imine dipoles. | Synthesis of pharmacologically important heterocycles. |
| E-selective Olefination | Reaction of the aldehyde with alkyl tetrazolyl sulfones to form specific alkene isomers. | Construction of complex organic molecules. |
| Multicomponent Reactions | Utilization of the aldehyde in reactions involving three or more starting materials to build molecular complexity in a single step. | Rapid generation of diverse compound libraries for drug discovery. |
Integration with Artificial Intelligence and Machine Learning for Chemical Design and Discovery
The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the field, and this compound is no exception. These computational tools offer powerful new ways to accelerate the design and discovery of novel molecules and synthetic pathways.
AI and ML algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of new transformations, optimize reaction conditions, and even propose entirely new synthetic routes. This can significantly reduce the time and resources required for experimental work. For this compound, AI could be used to:
Predict Novel Derivatives: By learning the structure-activity relationships of existing tetrazole-containing compounds, ML models could predict new derivatives of this compound with desired properties, such as enhanced biological activity or specific material characteristics.
Optimize Synthetic Protocols: AI can analyze the complex interplay of reaction parameters (e.g., temperature, solvent, catalyst) to identify the optimal conditions for the synthesis of this compound and its derivatives, maximizing yield and minimizing waste.
Discover New Reactions: By identifying patterns in chemical reactivity that may not be apparent to human chemists, AI could suggest novel and unconventional transformations of the this compound scaffold.
Advanced Characterization Techniques for In-Situ Reaction Monitoring
A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Future research will increasingly rely on advanced characterization techniques for the in-situ and real-time monitoring of reactions involving this compound.
The integration of process analytical technology (PAT) with continuous flow synthesis setups is a particularly powerful combination. magritek.com Techniques such as:
Nuclear Magnetic Resonance (NMR) spectroscopy: Can provide real-time quantitative information on the concentration of reactants, intermediates, and products. magritek.comresearchgate.net
Fourier-Transform Infrared (FTIR) spectroscopy: Offers another avenue for real-time monitoring of functional group transformations during a reaction. magritek.comresearchgate.net
Raman spectroscopy: Can be used to probe the vibrational modes of molecules and track the progress of a reaction.
Mass spectrometry: Coupled with chromatographic techniques, it can provide detailed information about the species present in the reaction mixture at any given time. nih.gov
These in-situ monitoring techniques provide a wealth of data that can be used to gain a more fundamental understanding of the reaction, identify transient intermediates, and rapidly optimize reaction conditions. researchgate.netnih.gov
Unconventional Applications in Emerging Technologies and Niche Research Areas
While tetrazoles are well-established in medicinal chemistry, the unique properties of this compound make it a candidate for a range of unconventional applications in emerging technologies.
One such area is the development of energetic materials . The high nitrogen content of the tetrazole ring contributes to a high heat of formation, making tetrazole derivatives attractive as components in explosives and propellants. nih.govnih.govrsc.org The aldehyde group of this compound can be readily converted into other functional groups, such as azido (B1232118) or nitro groups, to further enhance the energetic properties of the resulting molecules. rsc.org
In the field of materials science , the ability of the tetrazole ring to coordinate with metal ions makes this compound a valuable building block for the synthesis of:
Metal-Organic Frameworks (MOFs): These are porous materials with applications in gas storage and separation. lifechemicals.com Polymers containing tetrazole fragments have shown high efficacy and selectivity in capturing carbon dioxide. lifechemicals.com
Coordination Polymers: The aldehyde functionality can be modified to create ligands for the construction of coordination polymers with interesting catalytic or luminescent properties.
Furthermore, the versatility of this compound as a synthetic intermediate opens doors to its use in niche research areas, such as the development of novel photosensitizers, organocatalysts, and functional dyes.
| Emerging Application Area | Role of this compound | Potential Impact |
| Energetic Materials | Precursor for high-nitrogen content compounds. | Development of more powerful and environmentally friendly explosives and propellants. |
| Materials Science (MOFs) | Building block for porous materials. | Creation of advanced materials for carbon capture and gas storage. |
| Coordination Polymers | Precursor for ligands with specific coordination properties. | Design of novel catalysts and luminescent materials. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2H-tetrazole-5-carbaldehyde, and what mechanistic considerations guide these methods?
- Methodological Answer : The compound can be synthesized via azide-nitrile cycloaddition, where sodium azide reacts with a nitrile precursor under acidic conditions (e.g., glacial acetic acid). This method, optimized by Alam and Nasrollahzadeh, involves secondary arylcyanamides to yield 5-amino-tetrazole derivatives . Mechanistic studies by Himo et al. suggest that the reaction proceeds through a concerted [3+2] cycloaddition mechanism, with nitrile activation via protonation or Lewis acids (e.g., nano-TiCl4·SiO2) enhancing reaction efficiency .
Q. Which crystallographic tools are recommended for structural determination of this compound?
- Methodological Answer : For small-molecule crystallography, SHELX (SHELXL for refinement and SHELXD for structure solution) is widely used due to its robust handling of high-resolution data and twinned crystals . WinGX provides a user-friendly interface for data processing and visualization, integrating ORTEP-3 for thermal ellipsoid plots . SIR97 is recommended for direct-methods phase determination, particularly for resolving complex hydrogen-bonding networks in tetrazole derivatives .
Q. How should researchers handle this compound to ensure safety and stability during experiments?
- Methodological Answer : Store the compound in airtight containers at 2–8°C to prevent moisture absorption. Use personal protective equipment (PPE) such as nitrile gloves and fume hoods, as limited toxicity data suggest potential respiratory irritation . For accidental spills, neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous solutions unless explicitly required .
Advanced Research Questions
Q. How can synthetic protocols for this compound be optimized to minimize by-products under varying pH conditions?
- Methodological Answer : The compound’s stability across a broad pH range (pH 3–10) allows reaction tuning to suppress side reactions. For example, under acidic conditions (pH < 5), nitrile protonation accelerates cycloaddition but may promote hydrolysis. Neutral pH (6–7) with nano-TiCl4·SiO2 as a catalyst balances yield (85–92%) and purity (>95%) by reducing azide dimerization . Monitor by-products via HPLC with a C18 column (UV detection at 254 nm).
Q. What strategies resolve discrepancies in crystallographic data between refinement programs (e.g., SHELXL vs. SIR97)?
- Methodological Answer : Discrepancies often arise from hydrogen atom placement or thermal parameter modeling. Cross-validate results using:
- SHELXL : Refine anisotropic displacement parameters for non-H atoms .
- SIR97 : Apply least-squares Fourier recycling to improve electron density maps .
- ORTEP-3 : Visualize residual density peaks to identify misplaced atoms .
Q. How does this compound serve as a precursor for high-energy materials, and what synthetic pathways are employed?
- Methodological Answer : The tetrazole ring’s high nitrogen content (59.1%) and enthalpy make it suitable for energetic derivatives. For example, fluorodinitromethyl-substituted tetrazoles are synthesized via cycloaddition of HN3 with F(NO2)2CCN, yielding compounds with detonation velocities >8,500 m/s . Characterization includes DSC (decomposition onset >150°C) and XRD to confirm crystal density (>1.85 g/cm³) .
Q. What methodologies address contradictions between spectral data (e.g., NMR vs. XRD) for this compound derivatives?
- Methodological Answer : Iterative analysis is critical:
- NMR : Assign peaks using 2D COSY and HSQC to resolve overlapping signals from tautomeric forms.
- XRD : Compare experimental bond lengths/angles with DFT-optimized structures (e.g., B3LYP/6-31G* basis set) to validate tautomer dominance .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion consistency with theoretical masses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
